5,7-Dichlorokynurenic acid sodium salt (DCKA) is a synthetic compound used in scientific research as a pharmacological tool. It acts as a competitive antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor channel complex. [, ] Specifically, it binds to the strychnine-insensitive glycine site. [, ] This receptor is found in the central nervous system and plays a crucial role in excitatory neurotransmission, learning, and memory.
5,7-Dichlorokynurenic acid sodium salt is a sodium salt derivative of 5,7-dichlorokynurenic acid, which is recognized as a potent antagonist at the glycine site of the N-Methyl-D-Aspartate receptor. This compound is primarily utilized in scientific research due to its ability to modulate neurotransmission and its implications in various neurological studies.
The compound is synthesized from kynurenic acid, which is a metabolite of the amino acid tryptophan. It can be obtained through various chemical synthesis methods, typically involving chlorination reactions to introduce the chlorine substituents at the 5 and 7 positions of the kynurenic acid structure.
5,7-Dichlorokynurenic acid sodium salt belongs to the class of organic compounds known as quinoline carboxylic acids. It is classified as a chemical intermediate and a pharmacological agent, specifically functioning as an antagonist for the N-Methyl-D-Aspartate receptor.
The synthesis of 5,7-dichlorokynurenic acid sodium salt generally involves several steps:
The molecular formula of 5,7-dichlorokynurenic acid sodium salt is with a molecular weight of approximately 280.04 g/mol. The compound features two chlorine atoms attached to a quinoline structure, specifically at the 5 and 7 positions.
5,7-Dichlorokynurenic acid sodium salt participates in various chemical reactions primarily due to its reactive functional groups:
5,7-Dichlorokynurenic acid sodium salt acts primarily as an antagonist at the glycine site of the N-Methyl-D-Aspartate receptor. This interaction inhibits receptor activation by glycine, leading to reduced excitatory neurotransmission.
Research indicates that this compound has a Ki value (inhibition constant) of approximately 79 nM against [3H]-glycine binding at the N-Methyl-D-Aspartate receptor, highlighting its potency as an antagonist .
5,7-Dichlorokynurenic acid sodium salt is extensively used in neuroscience research to study:
This compound serves as a critical tool for researchers aiming to elucidate complex neurochemical pathways and develop novel therapeutic strategies targeting glutamatergic signaling pathways.
5,7-Dichlorokynurenic acid sodium salt (DCKA) is a potent and selective antagonist targeting the glycine co-agonist binding site (GlyB site) of the N-methyl-D-aspartate (NMDA) receptor complex. This site, located on the GluN1 subunit, is distinct from the glutamate-binding site on GluN2 subunits and is essential for receptor activation. DCKA binds competitively to the GlyB site with a Ki value of 79 nM against radiolabeled glycine, as established through displacement studies using [³H]-glycine in rat brain membranes [1] [6]. This high-affinity interaction prevents glycine or D-serine from binding, thereby allosterically inhibiting NMDA receptor gating without blocking the ion channel pore directly [2] [5].
The antagonism is reversible and surmountable by increasing glycine concentrations, confirming its competitive mechanism. Electrophysiological studies in Xenopus oocytes expressing NMDA receptors demonstrate that DCKA exhibits 509-fold greater selectivity for the GlyB site over kainate receptors, underscoring its subtype specificity [5] [10]. Structural analyses reveal that dichloro substitutions at positions 5 and 7 of the kynurenic acid scaffold enhance hydrophobic interactions within the GlyB pocket, optimizing binding affinity compared to mono-substituted analogs like 7-chlorokynurenic acid [6].
Table 1: Comparative GlyB Site Antagonist Profiles
Compound | Ki vs. [³H]Glycine (nM) | Selectivity vs. Kainate | Molecular Target |
---|---|---|---|
5,7-Dichlorokynurenic acid | 79 | 509-fold | GluN1 GlyB site |
7-Chlorokynurenic acid | 290 | 42-fold | GluN1 GlyB site |
Kynurenic acid | 8,500 | <10-fold | Broad-spectrum |
DCKA’s competitive antagonism directly modulates synaptic plasticity by regulating calcium influx through NMDA receptors. In hippocampal slice preparations, DCKA (10 µM) suppresses long-term potentiation (LTP) induction by blocking the glycine-dependent facilitation of NMDA receptor currents [6]. This inhibition occurs without affecting basal synaptic transmission, highlighting its dependence on coincident glutamate and glycine signaling. The compound’s kinetics exhibit use-independence, meaning its efficacy is not enhanced by receptor activation, unlike channel blockers such as Mg²⁺ or MK-801 [6] [10].
Biochemical assays further elucidate DCKA’s functional impact:
These effects are fully reversed by supplemental glycine or D-serine, confirming competitive kinetics. Schild analysis in oocyte electrophysiology yields a Kᴮ value of 65 nM, consistent with high potency in physiological systems [5].
Table 2: Functional Inhibition of NMDA Receptor-Mediated Processes by DCKA
Physiological Process | Tissue/Model | DCKA IC₅₀/Effective Concentration | Reversal Agent |
---|---|---|---|
Ca²⁺ influx | Cultured hippocampal neurons | 10 µM | D-serine (100 µM) |
cGMP accumulation | Cerebellar slices | 0.8 µM | Glycine (300 µM) |
Long-term potentiation (LTP) | Hippocampal slices | 10 µM | Glycine (1 mM) |
Norepinephrine release | Hippocampal synaptosomes | 3 µM | D-serine (100 µM) |
NMDA receptor subtypes, defined by GluN2 subunits (GluN2A-D), exhibit distinct pharmacological responses to DCKA. GluN2B-containing receptors show the highest sensitivity to DCKA, with IC₅₀ values in the low nanomolar range (≤100 nM) for glycine displacement, while GluN2A/D subtypes exhibit moderately reduced affinity [6] [8]. This variance arises from subunit-specific allosteric networks that alter the conformation of the GluN1 GlyB site. Single-molecule FRET (smFRET) studies reveal that GluN2 subunits influence the dynamics of GluN1’s ligand-binding domain (LBD): GluN2B induces a "relaxed" LBD state that enhances DCKA binding, whereas GluN2D promotes a "constrained" state with lower antagonist affinity [7].
Chimeric receptor studies identify the GluN2 N-terminal domain (NTD) as a critical determinant of DCKA sensitivity. Replacing the GluN2A NTD with the GluN2B NTD increases DCKA’s inhibitory potency by 15-fold in cortical neurons, likely due to altered inter-subunit interactions that stabilize the closed GluN1 agonist-binding cleft [7]. Crucially, DCKA retains >1,000-fold selectivity for NMDA receptors over AMPA, kainate, or metabotropic glutamate receptors, validating its utility for dissecting glycine-dependent NMDA functions [5] [8].
Table 3: Subunit-Specific Pharmacological Profiles of DCKA
Receptor Subtype | IC₅₀ for Glycine Displacement | Relative Potency vs. GluN2B | Key Structural Determinants |
---|---|---|---|
GluN1/GluN2A | 120 nM | 1.5x lower | GluN2A NTD/LBD interface |
GluN1/GluN2B | 79 nM | Baseline (1x) | GluN2B NTD; GluN1 LBD helix F |
GluN1/GluN2C | 210 nM | 2.7x lower | GluN2C S2-M3 linker |
GluN1/GluN2D | 380 nM | 4.8x lower | GluN2D M4 transmembrane helix |
Table 4: Nomenclature and Chemical Identifiers for 5,7-Dichlorokynurenic Acid Sodium Salt
Synonym | Systematic Name | CAS Number | Molecular Formula | PubChem CID |
---|---|---|---|---|
5,7-DCKA sodium salt | Sodium 5,7-dichloro-4-hydroxyquinoline-2-carboxylate | 1184986-70-6 | C₁₀H₄Cl₂NNaO₃ | 44134672 |
5,7-Dichlorokynurenic acid sodium | 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid sodium salt | 1184986-70-6 | C₁₀H₄Cl₂NNaO₃ | 44134672 |
DCKA | - | - | - | - |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7